Sobetirome

Description

Structure

3D Structure

Properties

IUPAC Name |

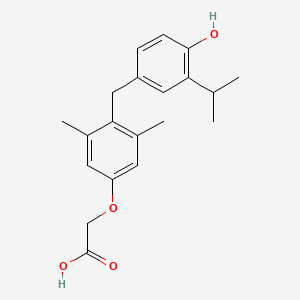

2-[4-[(4-hydroxy-3-propan-2-ylphenyl)methyl]-3,5-dimethylphenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-12(2)17-9-15(5-6-19(17)21)10-18-13(3)7-16(8-14(18)4)24-11-20(22)23/h5-9,12,21H,10-11H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAZTOHXCZPOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891557 | |

| Record name | Sobetirome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211110-63-3 | |

| Record name | Sobetirome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211110-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sobetirome [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211110633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sobetirome | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07425 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sobetirome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOBETIROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ31741E9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sobetirome's Mechanism of Action in Lipid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sobetirome (formerly GC-1 and QRX-431) is a synthetic, liver-targeted, and thyroid hormone receptor beta (TRβ)-selective agonist that has demonstrated significant potential in the management of dyslipidemia. By mimicking the effects of thyroid hormone in a tissue-selective manner, this compound offers a promising therapeutic strategy to lower atherogenic lipids without the deleterious side effects associated with generalized thyroid hormone activation. This technical guide provides a comprehensive overview of this compound's core mechanism of action in lipid metabolism, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways.

Introduction: The Rationale for a TRβ-Selective Thyromimetic

Thyroid hormones are potent regulators of lipid metabolism. However, their therapeutic use is limited by adverse effects on the heart, bone, and muscle, which are primarily mediated by the thyroid hormone receptor alpha (TRα). This compound was developed to overcome this limitation by selectively targeting TRβ, the predominant thyroid hormone receptor isoform in the liver.[1][2] This liver-selective action allows for the targeted modulation of hepatic pathways involved in cholesterol and triglyceride homeostasis.[1][3]

Core Mechanism of Action

This compound exerts its lipid-lowering effects through a multi-pronged mechanism centered on its selective activation of TRβ in the liver.[3] This activation leads to the modulation of several key genes and pathways involved in lipid synthesis, transport, and catabolism.

Selective Binding to Thyroid Hormone Receptor Beta (TRβ)

This compound exhibits a high binding affinity for the human TRβ1 isoform with a reported Kd value of 67 pM, while its affinity for TRα1 is significantly lower at 440 pM. This preferential binding to TRβ is a cornerstone of its liver-selective action and favorable safety profile. The EC50 for TRβ-1 activation has been reported as 0.16 μM.

Regulation of Key Hepatic Genes in Lipid Metabolism

Upon binding to TRβ in hepatocytes, this compound modulates the transcription of several critical genes that govern lipid homeostasis:

-

Increased LDL Receptor (LDLR) Expression: this compound upregulates the expression of the LDL receptor gene, leading to increased clearance of low-density lipoprotein (LDL) cholesterol from the circulation. This is a primary mechanism for its potent LDL-lowering effect.

-

Stimulation of Cholesterol 7α-hydroxylase (CYP7A1): this compound induces the expression of CYP7A1, the rate-limiting enzyme in the conversion of cholesterol to bile acids. This enhances the excretion of cholesterol from the body.

-

Inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): this compound suppresses the expression of SREBP-1c, a key transcription factor that promotes the synthesis of fatty acids and triglycerides. This action contributes to the reduction of serum triglyceride levels.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying this compound's effects.

Quantitative Data Summary

The following tables summarize the quantitative lipid-lowering effects of this compound observed in key preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound in Animal Models

| Animal Model | Treatment Details | LDL Cholesterol Reduction | Triglyceride Reduction | Other Effects | Reference(s) |

| Cholesterol-fed rats | 7 days of treatment | ED50 = 190 nmol/kg/day | - | - | |

| Cynomolgus monkeys | 7 days of treatment | Significant reduction | - | Significant reduction in Lp(a) and body weight | |

| Euthyroid mice | 48 nmol/kg | - | 75% | 25% reduction in total cholesterol | |

| ApoE-deficient mice | Not specified | Reduction in atherosclerosis | - | - | |

| Homozygous FH mice | Not specified | Significant reduction | - | Cholesterol-lowering action does not absolutely require LDL receptor |

Table 2: Clinical Efficacy of this compound in Phase I Trials

| Study Population | Treatment Details | LDL Cholesterol Reduction | Reference(s) |

| Healthy volunteers (Single dose) | Up to 450 µg | Up to 22% | |

| Healthy volunteers (Multiple doses) | Up to 100 µ g/day for 2 weeks | Up to 41% |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of this compound.

In Vitro TRβ Reporter Gene Assay

This assay quantifies the ability of this compound to activate the TRβ receptor.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency.

-

Reporter System: A luciferase reporter gene is placed under the control of a promoter containing a thyroid hormone response element (TRE). A constitutively expressed TRβ is also introduced.

-

Protocol Overview:

-

Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and transfected with the TRβ expression vector and the TRE-luciferase reporter vector using a suitable transfection reagent.

-

This compound Treatment: After transfection, cells are treated with varying concentrations of this compound (or a vehicle control) for a specified duration (e.g., 24 hours).

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates TRβ activation.

-

Data Analysis: Dose-response curves are generated to determine the EC50 of this compound for TRβ activation.

-

In Vivo Reverse Cholesterol Transport (RCT) Assay

This assay measures the rate of cholesterol efflux from peripheral tissues to the liver for excretion.

-

Animal Model: C57BL/6 or ApoE knockout mice are commonly used.

-

Methodology:

-

Macrophage Labeling: Mouse peritoneal macrophages are harvested and labeled in vitro with [³H]-cholesterol.

-

Injection: The [³H]-cholesterol-labeled macrophages are injected intraperitoneally into recipient mice.

-

This compound Treatment: Mice are treated with this compound or a vehicle control.

-

Sample Collection: Over a period of 48-72 hours, plasma and feces are collected at various time points. At the end of the study, the liver is harvested.

-

Radioactivity Measurement: The amount of [³H]-cholesterol is quantified in plasma, liver, and feces using liquid scintillation counting.

-

Data Analysis: An increase in [³H]-cholesterol in the feces of this compound-treated mice compared to controls indicates an enhanced rate of reverse cholesterol transport.

-

Gene Expression Analysis in Liver Tissue

Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of key genes involved in lipid metabolism.

-

Sample Preparation: Livers from treated and control animals are harvested, and total RNA is extracted using a suitable method (e.g., TRIzol reagent).

-

Reverse Transcription: Total RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for qPCR with specific primers for target genes (e.g., LDLR, CYP7A1, SREBP-1c) and a reference gene (e.g., GAPDH, β-actin).

-

Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.

Plasma and Liver Lipid Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the detailed profiling of lipids.

-

Sample Preparation: Lipids are extracted from plasma and homogenized liver tissue using a solvent extraction method (e.g., Folch or Bligh-Dyer method).

-

LC-MS Analysis: The extracted lipids are separated by liquid chromatography and detected by mass spectrometry. This allows for the identification and quantification of various lipid species, including total cholesterol, LDL-C, HDL-C, and triglycerides.

-

Data Analysis: The abundance of different lipid species is compared between this compound-treated and control groups.

Conclusion

This compound represents a promising therapeutic agent for the treatment of dyslipidemia. Its liver-targeted and TRβ-selective mechanism of action allows for potent lipid-lowering effects while minimizing the adverse effects associated with non-selective thyroid hormone receptor agonists. The multifaceted mechanism, involving the upregulation of LDL receptor and CYP7A1, and the downregulation of SREBP-1c, collectively contributes to a more favorable lipid profile. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other next-generation thyromimetics. Further research, including larger and longer-term clinical trials, is warranted to fully elucidate the therapeutic potential of this drug class in managing cardiovascular disease.

References

The TRβ Selectivity of Sobetirome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sobetirome, also known as GC-1, is a synthetic thyromimetic agent that has garnered significant interest for its selective agonist activity towards the thyroid hormone receptor beta (TRβ). This selectivity is a key attribute, as TRβ is predominantly expressed in the liver and is associated with beneficial metabolic effects, such as lowering cholesterol and triglycerides. In contrast, the thyroid hormone receptor alpha (TRα), which is highly expressed in the heart and bone, is linked to the undesirable cardiovascular and musculoskeletal side effects of excess thyroid hormone. This guide provides an in-depth technical overview of the TRβ selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's TRβ Selectivity

The selectivity of this compound for TRβ over TRα has been quantified through various in vitro assays, primarily focusing on binding affinity and functional transactivation. The data consistently demonstrates a preferential interaction with the TRβ isoform.

| Parameter | TRα | TRβ | Selectivity (TRα/TRβ) | Reference |

| Binding Affinity (IC50, nM) | 23.9 | 1.1 | ~22-fold | [1] |

| Functional Activity (EC50, nM) | 11.2 | 3.4 | ~3.3-fold | [1] |

| Functional Activity (EC50, nM) | ~50 | ~5 | 10-fold | Chiellini et al., 1998[2] |

| Binding Affinity (Kd, pM) | 440 | 67 | ~6.6-fold | Not specified in search results |

Table 1: Binding Affinity and Functional Activity of this compound for TRα and TRβ. This table summarizes the half-maximal inhibitory concentration (IC50) from competitive radioligand binding assays and the half-maximal effective concentration (EC50) from cell-based transactivation assays. A lower value indicates a higher affinity or potency. The selectivity is calculated as the ratio of the values for TRα to TRβ.

Experimental Protocols

The determination of this compound's TRβ selectivity relies on a suite of well-established molecular pharmacology assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki or IC50) of this compound for TRα and TRβ.

Materials:

-

Purified human TRα and TRβ ligand-binding domains (LBDs)

-

[125I]-T3 (radiolabeled triiodothyronine)

-

This compound (unlabeled competitor)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing dithiothreitol and bovine serum albumin)

-

96-well filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Incubation: In each well of a 96-well filter plate, combine the purified TR LBD, a fixed concentration of [125I]-T3, and varying concentrations of this compound.

-

Equilibration: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time (e.g., 18 hours) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [125I]-T3, is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell-Based Transactivation Assay

This functional assay measures the ability of a compound to activate a receptor and induce the expression of a reporter gene.

Objective: To determine the functional potency (EC50) of this compound in activating TRα and TRβ.

Materials:

-

Mammalian cell line (e.g., HEK293 or CV-1)

-

Expression vectors for human TRα and TRβ

-

Reporter plasmid containing a thyroid hormone response element (TRE) upstream of a luciferase gene

-

Transfection reagent

-

Cell culture medium

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the cells in appropriate medium and transfect them with the TR expression vector and the TRE-luciferase reporter plasmid.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of this compound for a specific duration (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate for the luciferase enzyme.

-

Luminescence Measurement: Measure the light output (luminescence) using a luminometer. The intensity of the light is proportional to the level of luciferase expression and, therefore, the activation of the thyroid hormone receptor.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. The EC50 value, the concentration of this compound that produces 50% of the maximal response, is determined by non-linear regression analysis.

Mandatory Visualizations

Thyroid Hormone Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of thyroid hormone receptors, which this compound activates.

Caption: Canonical Thyroid Hormone Receptor Signaling Pathway.

Experimental Workflow for Determining TRβ Selectivity

The logical flow for assessing the selectivity of a thyromimetic compound like this compound is depicted in the following workflow diagram.

Caption: Experimental Workflow for TRβ Selectivity.

Conclusion

The data and experimental evidence strongly support the classification of this compound as a TRβ-selective agonist. Its preferential binding to and activation of the TRβ isoform, as demonstrated by quantitative in vitro assays, provides a molecular basis for its observed therapeutic profile of potent lipid-lowering effects with a reduced risk of the cardiotoxicity associated with non-selective thyroid hormone action. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of selective thyromimetics for the treatment of metabolic disorders.

References

- 1. Selective thyroid hormone receptor-β activation: A strategy for reduction of weight, cholesterol, and lipoprotein (a) with reduced cardiovascular liability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Thyromimetic this compound Concentration in Biological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

Sobetirome (GC-1): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sobetirome, also known as GC-1 and QRX-431, is a synthetic, selective thyromimetic agent that has been a subject of extensive research for its potential therapeutic applications in metabolic and other disorders.[1][2] As a structural analog of thyroid hormone, this compound was designed to preferentially bind to and activate the thyroid hormone receptor beta (TRβ) over the thyroid hormone receptor alpha (TRα).[3][4] This selectivity forms the basis of its therapeutic potential, aiming to harness the beneficial metabolic effects of thyroid hormone action in the liver while minimizing the adverse effects associated with excessive thyroid hormone activity in the heart and other tissues, which are primarily mediated by TRα.[5] This in-depth technical guide details the discovery, development history, mechanism of action, and key experimental data related to this compound.

Discovery and Development History

The quest for selective thyromimetics arose from the well-documented effects of thyroid hormones on lipid metabolism. Hyperthyroidism is associated with reduced levels of serum cholesterol and triglycerides; however, the therapeutic use of natural thyroid hormones is limited by their non-selective activation of both TRα and TRβ, leading to undesirable side effects such as tachycardia and muscle wasting.

The synthesis of this compound (GC-1) in 1998 marked a significant advancement in the field. Initial preclinical studies in rodent models demonstrated its ability to reduce plasma cholesterol and triglycerides with a favorable therapeutic window, showing minimal effects on heart rate. These promising results led to further development, including preclinical evaluation in primates and progression into Phase I human clinical trials for dyslipidemia.

In Phase I studies, this compound demonstrated significant, dose-dependent reductions in low-density lipoprotein (LDL) cholesterol in healthy volunteers. Despite these positive outcomes, the clinical development of this compound for dyslipidemia was discontinued. However, research into its therapeutic potential has continued in other areas, including X-linked adrenoleukodystrophy (X-ALD), for which it has received orphan drug status, and non-alcoholic steatohepatitis (NASH).

Mechanism of Action

This compound exerts its effects by acting as a selective agonist for the TRβ. TRβ is the predominant thyroid hormone receptor isoform in the liver, where it plays a crucial role in regulating lipid and cholesterol metabolism. Upon binding to TRβ in hepatocytes, this compound initiates a cascade of events that lead to the reduction of plasma cholesterol levels.

The primary mechanisms include:

-

Upregulation of the LDL receptor (LDLR): Activation of TRβ by this compound increases the expression of the LDLR gene, leading to increased clearance of LDL cholesterol from the circulation.

-

Stimulation of Reverse Cholesterol Transport: this compound promotes the transport of cholesterol from peripheral tissues back to the liver for excretion. This is partly achieved by increasing the expression of the hepatic high-density lipoprotein (HDL) receptor, scavenger receptor class B type I (SR-BI).

-

Increased Bile Acid Synthesis: this compound enhances the conversion of cholesterol to bile acids by upregulating the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).

-

Inhibition of Triglyceride Synthesis: this compound can inhibit the expression of sterol response element-binding protein-1c (SREBP-1c), a key transcription factor involved in hepatic triglyceride synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Receptor Binding and Activity

| Parameter | TRα1 | TRβ1 | Reference |

| EC50 (μM) | 0.58 | 0.16 | |

| Relative Binding Affinity | 1 | 10 |

Table 2: Preclinical Efficacy in Animal Models

| Animal Model | Treatment and Dose | Key Findings | Reference |

| Chow-fed Mice | This compound (unspecified dose) | 25% reduction in serum cholesterol; 75% reduction in serum triglycerides. | |

| Diet-induced Hypercholesterolemic Mice | This compound (unspecified dose) | Attenuated diet-induced hypercholesterolemia. | |

| Mice | This compound (48 nmol/kg) | Reduction in VLDL triglycerides and HDL cholesterol. |

Table 3: Phase I Clinical Trial Data in Healthy Volunteers

| Study Design | Dose | Key Findings | Reference |

| Single Ascending Dose (n=32) | Up to 450 µg | Up to 22% decrease in LDL cholesterol (placebo: 2% decrease). | |

| Multiple Ascending Dose (2 weeks, n=24) | Up to 100 µ g/day | Up to 41% reduction in LDL cholesterol (placebo: 5% reduction). |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Thyroid Hormone Receptor Binding Assay (Filter-Binding Assay)

Objective: To determine the binding affinity of this compound to TRα and TRβ isoforms.

Materials:

-

Recombinant human TRα1 and TRβ1 ligand-binding domains.

-

Radiolabeled thyroid hormone (e.g., [¹²⁵I]T₃).

-

This compound (or other test compounds) at various concentrations.

-

Binding buffer (e.g., phosphate-buffered saline with bovine serum albumin).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of radiolabeled T₃ with a specific amount of the TRα or TRβ receptor protein in the binding buffer.

-

Add increasing concentrations of unlabeled this compound to compete with the radiolabeled T₃ for binding to the receptor.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with cold binding buffer to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of bound radioligand against the concentration of this compound.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Cell-Based Transactivation Assay

Objective: To measure the functional activity of this compound as a TR agonist.

Materials:

-

Mammalian cell line (e.g., HEK293, CV-1).

-

Expression plasmids for human TRα1 or TRβ1.

-

Reporter plasmid containing a thyroid hormone response element (TRE) linked to a reporter gene (e.g., luciferase, β-galactosidase).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

This compound (or other test compounds) at various concentrations.

-

Luciferase assay system or appropriate substrate for the reporter gene.

-

Luminometer or spectrophotometer.

Procedure:

-

Co-transfect the mammalian cells with the TR expression plasmid and the TRE-reporter plasmid using a suitable transfection reagent.

-

After transfection, incubate the cells for a period (e.g., 24 hours) to allow for protein expression.

-

Treat the transfected cells with various concentrations of this compound or a vehicle control.

-

Incubate the cells for another defined period (e.g., 24-48 hours).

-

Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity).

-

Normalize the reporter gene activity to a co-transfected internal control (e.g., Renilla luciferase) or to total protein concentration.

-

Plot the normalized reporter activity against the concentration of this compound.

-

Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Animal Model of Dyslipidemia

Objective: To evaluate the in vivo efficacy of this compound in reducing plasma lipid levels.

Animal Model:

-

Diet-induced hypercholesterolemia: C57BL/6 mice or other suitable rodent strains are fed a high-fat, high-cholesterol diet for several weeks to induce hyperlipidemia.

-

Genetic models: Mice with genetic modifications that predispose them to dyslipidemia, such as LDL receptor knockout (LDLR-/-) or Apolipoprotein E knockout (ApoE-/-) mice.

Procedure:

-

Acclimatize the animals to the housing conditions.

-

Induce hyperlipidemia through diet or use a genetic model.

-

Divide the animals into treatment groups: vehicle control, positive control (e.g., a known lipid-lowering drug), and one or more doses of this compound.

-

Administer this compound or the control substance daily for a specified duration (e.g., 2-4 weeks) via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

Monitor body weight and food intake throughout the study.

-

At the end of the treatment period, collect blood samples for lipid analysis.

-

Measure plasma levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.

-

Tissues such as the liver and heart can be collected for further analysis (e.g., gene expression, histology).

-

Statistically analyze the data to determine the effect of this compound on lipid parameters compared to the control groups.

Visualizations

This compound (GC-1) Chemical Synthesis Workflow

Caption: Simplified workflow for the chemical synthesis of this compound (GC-1).

This compound (GC-1) Mechanism of Action in Hepatocytes

Caption: Signaling pathway of this compound in hepatocytes leading to lipid reduction.

Experimental Workflow for In Vivo Dyslipidemia Study

Caption: General experimental workflow for an in vivo dyslipidemia study.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]

Sobetirome's Role in Reverse Cholesterol Transport: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sobetirome (formerly GC-1) is a synthetic, liver-targeted, and thyroid hormone receptor-beta (TRβ) selective agonist that has demonstrated significant potential in the management of dyslipidemia. Its mechanism of action extends beyond simple lipid-lowering, playing a crucial role in promoting reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion. This guide provides a comprehensive technical overview of this compound's impact on RCT, detailing its molecular mechanisms, summarizing key quantitative data from preclinical and clinical studies, and providing illustrative experimental protocols and signaling pathway diagrams.

Introduction: The Significance of Reverse Cholesterol Transport

Reverse cholesterol transport is a critical physiological process for maintaining cholesterol homeostasis and preventing the development of atherosclerosis. The pathway involves the efflux of cholesterol from peripheral cells, particularly macrophages within atherosclerotic plaques, to high-density lipoprotein (HDL) particles in the circulation. These HDL particles then transport the cholesterol to the liver for conversion to bile acids and subsequent excretion in the feces. Enhancing RCT is a key therapeutic strategy for reducing atherosclerotic plaque burden and mitigating cardiovascular disease risk. This compound has emerged as a promising agent in this context, primarily through its selective activation of TRβ in the liver.[1][2][3][4]

Mechanism of Action: this compound's Impact on Key RCT Players

This compound's pro-RCT effects are mediated through its influence on several key proteins and pathways. As a TRβ agonist, it selectively activates this receptor in the liver, leading to a cascade of events that collectively enhance the removal of cholesterol from the body.[3]

Upregulation of Cholesterol 7α-hydroxylase (CYP7A1)

A primary mechanism by which this compound promotes RCT is through the transcriptional induction of the CYP7A1 gene. CYP7A1 is the rate-limiting enzyme in the classic bile acid synthesis pathway, converting cholesterol into 7α-hydroxycholesterol. By increasing the expression and activity of CYP7A1, this compound accelerates the conversion of hepatic cholesterol into bile acids, creating a concentration gradient that drives the uptake of cholesterol from circulating lipoproteins. This increased bile acid pool is then available for secretion into the intestine, facilitating the fecal excretion of cholesterol-derived products.

Modulation of Scavenger Receptor Class B Type I (SR-B1)

This compound has been shown to increase the hepatic expression of Scavenger Receptor Class B Type I (SR-B1). SR-B1 is a multi-functional receptor that plays a crucial role in the final step of RCT by mediating the selective uptake of cholesteryl esters from HDL particles into hepatocytes. By upregulating SR-B1, this compound enhances the liver's capacity to clear cholesterol from HDL, thereby completing the RCT pathway.

Influence on ABC Transporters (ABCA1 and ABCG1)

ATP-binding cassette (ABC) transporters, particularly ABCA1 and ABCG1, are critical for the initial step of RCT: the efflux of cholesterol from peripheral cells, such as macrophages, to lipid-poor apolipoprotein A-I (ApoA-I) and mature HDL, respectively. While direct, robust evidence detailing this compound's specific impact on ABCA1 and ABCG1 expression and function is still emerging, its overall effect on promoting RCT suggests a potential indirect or direct modulatory role.

Interaction with Nuclear Receptors: LXR and FXR

The Liver X Receptors (LXRα and LXRβ) and the Farnesoid X Receptor (FXR) are key nuclear receptors that regulate cholesterol and bile acid metabolism. While this compound's primary target is TRβ, there is evidence of crosstalk between thyroid hormone signaling and these pathways. Some studies suggest that thyroid hormones can influence the expression of genes regulated by LXR and FXR, which in turn control the expression of key RCT proteins like ABCA1, ABCG1, and CYP7A1. Further research is needed to fully elucidate the direct and indirect interactions of this compound with LXR and FXR signaling cascades in the context of RCT.

Effect on Cholesteryl Ester Transfer Protein (CETP)

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (e.g., VLDL and LDL). Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol levels. The effect of this compound on CETP activity is not yet well-defined, and further investigation is required to understand its potential role in this aspect of lipoprotein metabolism.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key lipid parameters and markers of reverse cholesterol transport from published preclinical and clinical studies.

Table 1: Effect of this compound on Plasma Lipids in Human Clinical Trials

| Study Population | Dose | Duration | LDL Cholesterol Change | Triglyceride Change | Reference |

| Healthy Volunteers (Single Dose) | Up to 450 mcg | Single Dose | Up to 22% reduction | Not Reported | |

| Healthy Volunteers (Multiple Doses) | Up to 100 mcg/day | 2 weeks | Up to 41% reduction | Not Reported |

Table 2: Effect of this compound in Preclinical Models

| Animal Model | This compound Dose | Effect | Reference |

| Mouse | Not Specified | Increased hepatic SR-B1 expression | |

| Mouse | Not Specified | Increased hepatic CYP7A1 expression | |

| Primates | Not Specified | Reduction in serum triglycerides and Lp(a) |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for assessing macrophage-to-feces reverse cholesterol transport.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the effect of this compound on reverse cholesterol transport. Note: Specific concentrations and incubation times may need to be optimized for individual experimental setups.

In Vivo Macrophage-to-Feces Reverse Cholesterol Transport Assay

This assay measures the overall efficiency of the RCT pathway from cholesterol efflux in macrophages to its final excretion.

Materials:

-

J774 murine macrophage cell line

-

[³H]-cholesterol

-

Acetylated low-density lipoprotein (acLDL)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Vehicle control (e.g., carboxymethyl cellulose)

-

Metabolic cages for mice

-

Scintillation counter and vials

Protocol:

-

Macrophage Labeling: Culture J774 macrophages in DMEM supplemented with 10% FBS. To induce foam cell formation and radiolabel intracellular cholesterol pools, incubate the cells with [³H]-cholesterol (e.g., 1 µCi/mL) and acLDL (e.g., 50 µg/mL) for 24-48 hours.

-

Cell Preparation: Wash the labeled macrophages three times with PBS to remove excess radiolabel and acLDL. Detach the cells from the culture dish using a cell scraper, and resuspend them in sterile PBS to a concentration of approximately 1-2 x 10⁷ cells/mL.

-

Animal Administration: Administer this compound or vehicle control to mice (e.g., C57BL/6) via oral gavage daily for a predetermined period (e.g., 7 days) prior to macrophage injection.

-

Macrophage Injection: Inject each mouse intraperitoneally with a single dose of the [³H]-cholesterol-labeled J774 macrophages (e.g., 2 x 10⁶ cells in 200 µL PBS).

-

Sample Collection: House the mice in individual metabolic cages for 48 hours to allow for the collection of feces. At the end of the 48-hour period, collect blood via cardiac puncture and harvest the liver.

-

Sample Processing and Analysis:

-

Feces: Homogenize the collected feces and perform a lipid extraction to separate neutral and acidic sterols.

-

Plasma and Liver: Isolate plasma from the blood and homogenize the liver.

-

Quantification: Measure the amount of [³H] radioactivity in the fecal sterol fractions, plasma, and liver homogenates using a liquid scintillation counter.

-

-

Data Interpretation: An increase in [³H] counts in the feces of this compound-treated mice compared to the vehicle-treated group indicates an enhancement of macrophage-to-feces reverse cholesterol transport.

Cholesterol Efflux Assay from Macrophages

This in vitro assay assesses the first step of RCT – the capacity of serum or specific acceptors to promote cholesterol efflux from macrophages.

Materials:

-

J774 or THP-1 macrophage cell line

-

[³H]-cholesterol or a fluorescent cholesterol analog (e.g., BODIPY-cholesterol)

-

ApoA-I or HDL

-

This compound

-

Cell culture medium (e.g., RPMI-1640)

-

Bovine serum albumin (BSA)

Protocol:

-

Cell Labeling: Plate macrophages in a 24-well plate and label with [³H]-cholesterol (e.g., 1 µCi/mL) in serum-containing medium for 24 hours.

-

Equilibration: Wash the cells and incubate in serum-free medium containing 0.2% BSA for 18-24 hours to allow for equilibration of the radiolabel within the cellular cholesterol pools. During this step, cells can be treated with this compound at various concentrations.

-

Efflux: Replace the equilibration medium with serum-free medium containing the cholesterol acceptor (e.g., ApoA-I at 10 µg/mL or HDL at 50 µg/mL).

-

Quantification: After a 4-hour incubation, collect the medium and lyse the cells. Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

Calculation: Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100%. An increase in percentage efflux in this compound-treated cells indicates a positive effect on this step of RCT.

CYP7A1 Promoter Activity Assay

This reporter gene assay is used to determine if this compound directly activates the transcription of the CYP7A1 gene.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

A luciferase reporter plasmid containing the CYP7A1 promoter region

-

A TRβ expression plasmid

-

A transfection reagent

-

This compound

-

Luciferase assay system

Protocol:

-

Transfection: Co-transfect HepG2 cells with the CYP7A1-luciferase reporter plasmid and the TRβ expression plasmid.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a vehicle control for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

Data Analysis: An increase in luciferase activity in this compound-treated cells compared to control indicates transcriptional activation of the CYP7A1 promoter.

Conclusion and Future Directions

This compound robustly promotes reverse cholesterol transport, primarily through its action as a selective TRβ agonist in the liver. Its ability to upregulate CYP7A1 and SR-B1 facilitates the conversion of cholesterol to bile acids and the hepatic uptake of HDL-cholesteryl esters, respectively, driving the overall process of cholesterol excretion. While its effects on LDL cholesterol are well-documented, further research is needed to fully delineate its impact on ABCA1/ABCG1-mediated cholesterol efflux, its interplay with LXR and FXR signaling pathways, and its potential influence on CETP activity. The comprehensive understanding of these mechanisms will be crucial for the continued development and potential clinical application of this compound and other TRβ agonists as therapies for dyslipidemia and atherosclerosis. The development of this class of drugs has been hampered by concerns about off-target effects, making a thorough understanding of the molecular mechanisms paramount for designing next-generation thyromimetics with improved safety profiles.

References

- 1. This compound: a selective thyromimetic for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a case history of bench-to-clinic drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Tissue-Specific Actions of Sobetirome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sobetirome (formerly known as GC-1) is a synthetic, liver-selective thyromimetic agent that has demonstrated significant potential in preclinical and early-stage clinical studies for the treatment of dyslipidemia. As a selective agonist for the thyroid hormone receptor beta 1 (TRβ1), this compound offers a promising therapeutic strategy by harnessing the beneficial metabolic effects of thyroid hormone while minimizing the potential for adverse effects in tissues rich in the thyroid hormone receptor alpha (TRα), such as the heart and bone. This technical guide provides an in-depth overview of the tissue-specific effects of this compound, focusing on its mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visual representations of its signaling pathways and workflows.

Introduction

Thyroid hormones are critical regulators of metabolism, playing a pivotal role in lipid and cholesterol homeostasis. However, their therapeutic use is limited by significant cardiovascular and skeletal side effects, which are primarily mediated by the TRα receptor. This compound was designed to overcome this limitation through its dual mechanism of tissue and receptor isoform selectivity. It preferentially binds to TRβ1, the predominant isoform in the liver, and exhibits preferential uptake by hepatocytes.[1][2][3] This targeted action allows for the stimulation of hepatic pathways involved in cholesterol clearance and triglyceride metabolism, without eliciting detrimental effects in other tissues.[2][3]

Mechanism of Action: Selective TRβ1 Agonism

This compound exerts its therapeutic effects by acting as an agonist at the TRβ1, a nuclear hormone receptor that functions as a ligand-activated transcription factor. Upon binding to TRβ1 in the liver, this compound initiates a cascade of events that modulate the expression of genes critical for lipid metabolism.

Signaling Pathway

The binding of this compound to TRβ1 leads to a conformational change in the receptor, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins. This receptor-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby activating their transcription.

Key hepatic genes upregulated by this compound include:

-

Low-Density Lipoprotein Receptor (LDLR): Increased LDLR expression on the surface of hepatocytes enhances the clearance of LDL cholesterol from the circulation.

-

Cholesterol 7α-hydroxylase (CYP7A1): This is the rate-limiting enzyme in the conversion of cholesterol to bile acids, representing a major pathway for cholesterol elimination.

The signaling pathway is depicted in the following diagram:

Quantitative Data from Key Experiments

The efficacy of this compound in modulating lipid profiles has been demonstrated in various preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of this compound in Animal Models

| Animal Model | Treatment Details | Key Findings | Reference |

| Euthyroid Mice (Chow-fed) | Not specified | -25% Serum Cholesterol-75% Serum Triglycerides | |

| Mice (devoid of functional LDLRs) | Treatment with this compound (GC-1) | Marked reduction in serum cholesterol | |

| Primates | Not specified | Significant reduction in LDL cholesterol, triglycerides, and Lp(a) |

Table 2: Phase I Clinical Trial Data in Healthy Volunteers

| Study Design | Dose | Key Findings | Reference |

| Single Ascending Dose (n=32) | Up to 450 µg | Up to 22% decrease in LDL cholesterol | |

| Multiple Ascending Dose (14 days, n=24) | Up to 100 µ g/day | Up to 41% decrease in LDL cholesterol |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to investigate the effects of this compound.

Competitive Radioligand Binding Assay for TRβ1

This assay is used to determine the binding affinity of this compound to the TRβ1 receptor.

Objective: To quantify the affinity (Ki) of this compound for the human TRβ1 receptor.

General Protocol Outline:

-

Receptor Preparation: Human recombinant TRβ expressed in insect cells is used. The cell membranes are harvested and resuspended in a modified Tris-HCl buffer (pH 7.6).

-

Incubation: A constant concentration of radiolabeled ligand, such as [¹²⁵I]Triiodothyronine (e.g., 0.06 nM), is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated for a sufficient period (e.g., 20-24 hours at 4°C) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Workflow Diagram:

In Vivo Efficacy Study in a Mouse Model of Dyslipidemia

This protocol outlines a typical in vivo study to assess the lipid-lowering effects of this compound in a mouse model.

Objective: To evaluate the effect of this compound on serum lipid profiles in mice.

General Protocol Outline:

-

Animal Model: Use of a relevant mouse model, such as wild-type mice on a high-fat diet to induce dyslipidemia, or a genetic model like the LDLR knockout mouse.

-

Acclimatization: Animals are acclimatized to the facility conditions for at least one week before the start of the experiment.

-

Grouping and Dosing: Animals are randomly assigned to a vehicle control group and one or more this compound treatment groups. This compound is typically administered daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 14 days).

-

Sample Collection: At the end of the treatment period, blood samples are collected for lipid analysis. Liver tissue may also be harvested for gene expression analysis.

-

Lipid Analysis: Serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic assays.

-

Gene Expression Analysis (Optional): RNA is extracted from liver tissue, and the expression of target genes (e.g., LDLR, CYP7A1) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

-

Data Analysis: Statistical analysis is performed to compare the lipid profiles and gene expression levels between the control and this compound-treated groups.

Workflow Diagram:

Phase I Clinical Trial in Healthy Volunteers

This section provides a general overview of the design of a Phase I clinical trial for this compound.

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy human subjects.

General Protocol Outline:

-

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

-

Subject Population: Healthy male and/or female volunteers.

-

Single Ascending Dose (SAD) Phase: Cohorts of subjects receive a single oral dose of this compound or placebo. The dose is escalated in subsequent cohorts after a safety review of the preceding dose level.

-

Multiple Ascending Dose (MAD) Phase: Cohorts of subjects receive daily oral doses of this compound or placebo for a defined period (e.g., 14 days). The dose is escalated in subsequent cohorts after a safety review.

-

Safety and Tolerability Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Pharmacokinetic (PK) Assessments: Serial blood samples are collected to determine the concentration of this compound over time and to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).

-

Pharmacodynamic (PD) Assessments: Blood samples are collected to measure changes in lipid parameters (LDL-C, HDL-C, triglycerides) and thyroid function tests (TSH, T3, T4).

-

Data Analysis: Safety, PK, and PD data are summarized and analyzed.

Conclusion

This compound represents a promising, tissue- and receptor-selective therapeutic agent for the management of dyslipidemia. Its targeted action in the liver, mediated by the activation of TRβ1, leads to significant reductions in LDL cholesterol and triglycerides without the adverse effects associated with non-selective thyroid hormone receptor agonists. The data from preclinical and early clinical studies are encouraging and support further investigation into the therapeutic potential of this compound. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the continued exploration of this novel therapeutic approach.

References

Sobetirome: A Thyromimetic Approach to Combating Metabolic Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of conditions including insulin resistance, dyslipidemia, and central obesity, poses a significant and growing global health challenge. Current therapeutic strategies often address individual components of the syndrome with limited overall efficacy. Sobetirome (formerly GC-1), a selective thyroid hormone receptor-beta (TRβ) agonist, has emerged as a promising therapeutic candidate with the potential to offer a multifaceted approach to treating metabolic syndrome. By preferentially activating TRβ, which is highly expressed in the liver, this compound favorably modulates lipid and glucose metabolism, and promotes energy expenditure, while minimizing the adverse cardiac and bone effects associated with non-selective thyroid hormone receptor activation. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting this compound's potential, details key experimental methodologies, and visualizes the underlying signaling pathways.

Introduction

Thyroid hormones are critical regulators of metabolism, influencing everything from basal metabolic rate to lipid and glucose homeostasis. However, their therapeutic use is hampered by significant side effects mediated by the thyroid hormone receptor-alpha (TRα), primarily in the heart and bone.[1] this compound is a synthetic thyromimetic that exhibits high selectivity for TRβ over TRα.[2] This selectivity, coupled with its preferential uptake by the liver, allows for targeted engagement of metabolic pathways while mitigating the risks of thyrotoxicity.[3] This document will delve into the scientific underpinnings of this compound's action and its potential as a novel therapeutic for metabolic syndrome.

Mechanism of Action: Selective TRβ Agonism

This compound exerts its therapeutic effects by mimicking the action of endogenous thyroid hormone (T3) on the TRβ. Upon binding, the this compound-TRβ complex acts as a nuclear transcription factor, modulating the expression of a suite of genes involved in metabolic regulation.

Lipid Metabolism

A key feature of this compound's profile is its robust lipid-lowering capacity. This is achieved through a multi-pronged mechanism within the hepatocyte:

-

Increased LDL Receptor Expression: this compound upregulates the expression of the low-density lipoprotein receptor (LDLR), enhancing the clearance of LDL cholesterol from circulation.[4]

-

Stimulation of Bile Acid Synthesis: It induces the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids, promoting cholesterol excretion.[3]

-

Inhibition of Lipogenesis: this compound suppresses the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that drives the synthesis of fatty acids and triglycerides.

Energy Expenditure and "Fat Browning"

Beyond its effects on lipid metabolism, this compound has been shown to increase energy expenditure and reduce adiposity. A significant contributor to this effect is the induction of a "browning" program in white adipose tissue (WAT). This process involves the upregulation of uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), leading to a thermogenic phenotype in white adipocytes that dissipates energy as heat.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key studies investigating the efficacy of this compound in various models.

Table 1: Effects of this compound on Lipid Parameters

| Study Type | Model | Treatment Details | LDL Cholesterol Reduction | Triglyceride Reduction | Citation |

| Preclinical | Chow-fed euthyroid mice | Not specified | 25% (serum cholesterol) | 75% | |

| Preclinical | Rodents and Primates | Not specified | Significant reduction | Significant reduction | |

| Phase I Clinical Trial | Healthy volunteers | Single dose (up to 450 µg) | Up to 22% | Not reported | |

| Phase I Clinical Trial | Healthy volunteers | Multiple doses (up to 100 µ g/day for 2 weeks) | Up to 41% | Not reported |

Table 2: Effects of this compound on Body Weight and Adiposity

| Study Type | Model | Treatment Details | Body Weight Reduction | Fat Mass Reduction | Citation |

| Preclinical | Primates | Not specified | Promoted weight loss | Not specified |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: this compound's mechanism of action in hepatic lipid metabolism.

Caption: this compound-induced "browning" of white adipose tissue.

Experimental Workflows

Caption: A typical preclinical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Animal Models of Diet-Induced Obesity

-

Species and Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity. Sprague-Dawley or Wistar rats are also suitable models.

-

Diet: A high-fat diet (HFD) with 45-60% of calories derived from fat is typically used to induce obesity and metabolic syndrome-like phenotypes. A control group should be fed a standard chow diet.

-

Induction Period: Animals are typically fed the HFD for 8-16 weeks to develop obesity, insulin resistance, and dyslipidemia.

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

Glucose Tolerance Test (GTT)

-

Fasting: Mice are fasted for 4-6 hours prior to the test.

-

Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein.

-

Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.

-

Blood Glucose Monitoring: Blood glucose levels are measured at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

Indirect Calorimetry

-

Acclimation: Animals are individually housed in metabolic cages and allowed to acclimate for at least 24 hours.

-

Measurements: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously to calculate the respiratory exchange ratio (RER) and energy expenditure.

-

Data Analysis: Data is typically analyzed over a 24-hour period, separating light and dark cycles, to assess changes in metabolic rate and fuel utilization.

Oil Red O Staining for Hepatic Lipid Accumulation

-

Tissue Preparation: Fresh or frozen liver tissue sections are fixed.

-

Staining: Sections are incubated with a working solution of Oil Red O, a lysochrome diazo dye that stains neutral triglycerides and lipids.

-

Counterstaining: A counterstain, such as hematoxylin, is used to visualize cell nuclei.

-

Imaging: Stained sections are visualized under a microscope to assess the degree of lipid droplet accumulation.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is isolated from liver or adipose tissue using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The qPCR reaction is performed using gene-specific primers for target genes (e.g., LDLR, CYP7A1, SREBP-1c, UCP1, PGC-1α) and a reference gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Relative gene expression is calculated using the ΔΔCt method.

Western Blotting for Protein Analysis

-

Protein Extraction: Total protein is extracted from adipose tissue using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the protein of interest (e.g., UCP1) and a loading control (e.g., β-actin or total protein stain), followed by incubation with a secondary antibody conjugated to a detectable enzyme.

-

Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system.

Conclusion and Future Directions

This compound represents a promising, mechanistically distinct approach for the management of metabolic syndrome. Its selective TRβ agonism in the liver and adipose tissue offers the potential for comprehensive improvement in dyslipidemia, insulin sensitivity, and obesity, without the deleterious side effects of non-selective thyroid hormone mimetics. The data from preclinical and early-phase clinical studies are encouraging, demonstrating significant improvements in key metabolic parameters.

Further research is warranted to fully elucidate the long-term safety and efficacy of this compound in larger patient populations with metabolic syndrome. Future studies should focus on dose-ranging, combination therapies with other metabolic agents, and the impact of this compound on cardiovascular outcomes. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other selective TRβ agonists in the ongoing battle against metabolic disease.

References

Preclinical Profile of Sobetirome for Non-Alcoholic Steatohepatitis (NASH): A Technical Guide

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. Thyroid hormone receptor-β (THR-β) has emerged as a promising therapeutic target for NASH due to its critical role in regulating hepatic lipid metabolism. Sobetirome (also known as GC-1) is a first-generation, liver-targeted, and selective THR-β agonist that has been evaluated in preclinical models for its potential to ameliorate the key pathological features of NASH. This technical guide provides an in-depth overview of the preclinical studies on this compound for NASH, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: THR-β Agonism

This compound exerts its therapeutic effects by selectively binding to and activating THR-β, which is predominantly expressed in the liver.[1][2] This selective activation is crucial as it minimizes the potential for adverse effects associated with the activation of THR-α, which is more abundant in the heart, bone, and other tissues.[3] The activation of hepatic THR-β by this compound initiates a cascade of transcriptional events that collectively improve lipid metabolism and reduce lipotoxicity.[2]

Key molecular actions stemming from this compound-induced THR-β activation include:

-

Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial fatty acid β-oxidation, leading to enhanced breakdown of fatty acids in the liver.

-

Decreased de novo Lipogenesis: Suppression of the expression of key lipogenic genes, thereby reducing the synthesis of new fatty acids and triglycerides.

-

Enhanced Cholesterol Metabolism and Clearance: Stimulation of pathways that promote the conversion of cholesterol to bile acids and increase the uptake of LDL cholesterol from circulation.

Signaling Pathway

The binding of this compound to THR-β in hepatocytes leads to the recruitment of coactivators and the regulation of target gene expression. This genomic action is central to its mechanism in improving the metabolic profile in NASH.

Figure 1: this compound's core signaling pathway in hepatocytes.

Preclinical Efficacy: Quantitative Data

While extensive quantitative data from preclinical NASH studies specifically for this compound is limited in the public domain, available studies have demonstrated significant improvements in key metabolic and hepatic parameters. For a more complete picture of the potential of THR-β agonists in NASH, data from studies on a related and more clinically advanced compound, Resmetirom (MGL-3196), are also presented for comparative purposes. It is important to note that these are separate compounds, and results may not be directly transferable.

Table 1: Effect of this compound (GC-1) on Hepatic Triglycerides in a Preclinical Model

| Animal Model | Treatment | Duration | Key Finding | Reference |

| High-fat diet-fed rats | This compound | Not Specified | Up to 75% decrease in hepatic triglyceride content | [2] |

Note: The same study reported observations of hyperglycemia and insulin resistance.

Table 2: Comparative Preclinical Efficacy of Resmetirom (a THR-β Agonist) in a Diet-Induced Obese Mouse Model of NASH

| Parameter | Vehicle Control | Resmetirom (1 mg/kg) | Resmetirom (3 mg/kg) | Reference |

| NAFLD Activity Score (NAS) | 5.8 ± 0.3 | 4.2 ± 0.4 | 3.5 ± 0.3** | |

| Steatosis Score (0-3) | 2.7 ± 0.1 | 1.8 ± 0.2 | 1.3 ± 0.2 | |

| Lobular Inflammation Score (0-3) | 2.1 ± 0.1 | 1.6 ± 0.2 | 1.4 ± 0.1* | |

| Hepatocyte Ballooning Score (0-2) | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.8 ± 0.1 | |

| Fibrosis Stage (0-4) | 1.8 ± 0.2 | 1.4 ± 0.2 | 1.3 ± 0.2 | |

| Liver Triglycerides (mg/g) | 125 ± 10 | 75 ± 8 | 55 ± 6 | |

| Total Cholesterol (mg/dL) | 220 ± 15 | 180 ± 12* | 150 ± 10 |

*p<0.05, *p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM. This table illustrates the typical endpoints and magnitude of effects observed with a potent THR-β agonist in a preclinical NASH model.

Experimental Protocols

Detailed experimental protocols for this compound in NASH models are not consistently reported across publications. However, by synthesizing available information and referencing methodologies used for similar compounds like Resmetirom, a general experimental workflow can be outlined.

General Experimental Workflow for Preclinical NASH Studies

Figure 2: Generalized experimental workflow for this compound preclinical NASH studies.

Key Methodologies

-

Animal Models: Preclinical studies of this compound and other THR-β agonists have utilized various diet-induced and genetic models of NASH to recapitulate the human disease pathology. Common models include:

-

Diet-Induced Obesity (DIO) Models: C57BL/6J mice fed a diet high in fat, fructose, and cholesterol for an extended period (e.g., 20-40 weeks) to induce obesity, insulin resistance, and the full spectrum of NASH histology.

-

Genetically Obese Models: Mice such as the Lepob/Lepob (ob/ob) mouse, which are genetically predisposed to obesity and metabolic dysfunction, are often used to study the effects of therapeutic interventions on a background of severe metabolic disease.

-

Methionine and Choline-Deficient (MCD) Diet Model: This model rapidly induces steatohepatitis and fibrosis, though it is less metabolically representative of human NASH.

-

-

Treatment Administration: this compound is typically administered orally via gavage. Dosing regimens in preclinical studies have varied, and dose-response studies are crucial to establish efficacy and safety margins.

-

Histopathological Assessment: Liver tissue is collected at the end of the study and fixed in formalin for histological analysis. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning, which are scored to determine the NAFLD Activity Score (NAS). Sirius Red or Trichrome staining is used to visualize and quantify collagen deposition as a measure of fibrosis.

-

Biochemical Analysis: Serum samples are analyzed for key biomarkers of liver injury (e.g., Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST) and metabolic function (e.g., total cholesterol, triglycerides, glucose, insulin). Liver tissue is also homogenized to measure hepatic triglyceride and cholesterol content.

-

Gene Expression Analysis: RNA is extracted from liver tissue to quantify the expression of target genes involved in lipid metabolism, inflammation, and fibrosis using techniques such as quantitative real-time PCR (RT-qPCR) or RNA sequencing (RNA-seq). This provides mechanistic insights into how the compound is modulating cellular pathways.

Conclusion

Preclinical studies have established this compound as a selective THR-β agonist with the potential to address key drivers of NASH pathology, primarily through the modulation of hepatic lipid metabolism. The available data, although not fully comprehensive in terms of quantitative histological outcomes, demonstrate a clear effect on reducing hepatic steatosis. The more extensive preclinical data available for the related compound, Resmetirom, further supports the therapeutic potential of this drug class for NASH. Further studies with detailed histological and molecular characterization would be beneficial to fully elucidate the preclinical profile of this compound for the treatment of NASH. The experimental frameworks and signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) | PLOS One [journals.plos.org]

Sobetirome as a Potential Therapeutic Agent for X-linked Adrenoleukodystrophy: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: X-linked adrenoleukodystrophy (X-ALD) is a severe neurodegenerative disorder caused by mutations in the ABCD1 gene, leading to the accumulation of very long-chain fatty acids (VLCFAs) in tissues and plasma.[1] This accumulation is particularly damaging to the myelin in the central nervous system, the adrenal cortex, and the testes.[1][2] Current therapeutic options are limited, creating a critical need for novel pharmacological interventions. Sobetirome (also known as GC-1), a selective thyroid hormone receptor-beta (TRβ) agonist, has emerged as a promising candidate.[3][4] It is capable of crossing the blood-brain barrier and has been shown in preclinical models to address the core biochemical defect of X-ALD by upregulating the ABCD2 gene, a homolog of ABCD1, thereby reducing VLCFA levels in both the central nervous system and peripheral tissues. This document provides a comprehensive technical overview of the pathophysiology of X-ALD, the mechanism of action of this compound, and a summary of the preclinical and clinical evidence supporting its development as a therapy for X-ALD.

Pathophysiology of X-linked Adrenoleukodystrophy

X-ALD is a monogenic peroxisomal disorder with an estimated birth incidence of 1 in 14,700. It is caused by mutations in the ABCD1 gene, which encodes the peroxisomal ATP-binding cassette (ABC) transporter, ALDP. This protein is responsible for transporting CoA-activated VLCFAs from the cytosol into the peroxisome for degradation via β-oxidation. A defect in ALDP leads to the pathological accumulation of saturated VLCFAs, particularly C24:0 (tetracosanoic acid) and C26:0 (hexacosanoic acid), in all tissues.

The clinical presentation of X-ALD is highly variable, even within the same family, indicating that factors beyond the specific ABCD1 mutation contribute to the phenotype. The main phenotypes include:

-

Childhood Cerebral ALD (CCALD): A rapidly progressive, inflammatory demyelinating disease affecting young boys, often leading to a vegetative state or death within a few years.

-

Adrenomyeloneuropathy (AMN): An adult-onset condition characterized by a slowly progressive axonopathy primarily affecting the spinal cord and peripheral nerves.

-

Addison's Disease: Adrenal insufficiency can be the sole manifestation of the disease in some individuals.

The accumulation of VLCFAs is believed to disrupt membrane integrity and cause mitochondrial dysfunction and oxidative stress, contributing to the demyelination and axonal degeneration seen in patients.

This compound: A Selective TRβ Agonist

This compound is a synthetic analog of thyroid hormone that selectively binds to and activates the thyroid hormone receptor-beta (TRβ) isoform over the TRα isoform. This selectivity is key to its therapeutic potential, as TRβ is predominantly expressed in the liver, while TRα is more abundant in the heart and bone. This allows this compound to elicit beneficial metabolic effects, such as cholesterol-lowering, while minimizing the risk of thyrotoxic side effects on the heart and other tissues.

The proposed therapeutic strategy for X-ALD is based on the observation that the ABCD2 gene, a close homolog of ABCD1, contains a thyroid hormone response element in its promoter region. The ABCD2 protein has overlapping substrate specificity with ABCD1 and can functionally compensate for its deficiency. By activating TRβ, this compound can upregulate the expression of ABCD2, thereby providing an alternative pathway for VLCFA transport into peroxisomes for their subsequent degradation. A critical feature of this compound for treating a neurological disorder like X-ALD is its ability to cross the blood-brain barrier.

Signaling Pathway and Mechanism of Action

The therapeutic rationale for this compound in X-ALD involves the pharmacological upregulation of a compensatory metabolic pathway. A mutation in ABCD1 disrupts the transport of VLCFAs into the peroxisome, leading to their accumulation. This compound acts as a TRβ agonist, stimulating the transcription of the ABCD2 gene. The resulting ABCD2 protein can then transport VLCFAs into the peroxisome, restoring their β-oxidation and reducing their pathological accumulation.

Preclinical Evidence in X-ALD Mouse Models

The efficacy of this compound in lowering VLCFA levels has been demonstrated in Abcd1 knockout mice (Abcd1-/y), a recognized animal model for X-ALD. Studies have shown that treatment with this compound leads to the upregulation of Abcd2 and a significant reduction in VLCFA levels in serum, adrenal glands, and the brain.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from studies in Abcd1-/y mice.

Table 1: Effect of Short-Term (7-Day) this compound Treatment on VLCFA Levels in Abcd1-/y Mice Data extracted from Hartley et al. (2017)

| Treatment Group (IP Injection) | C26-LPC in Serum (vs. Vehicle) | C26/C22 Ratio in Adrenal Glands (vs. Vehicle) | C26/C22 Ratio in Brain (vs. Vehicle) |

|---|---|---|---|

| Vehicle | Baseline | Baseline | No significant change |

| This compound (0.1 mg/kg) | ↓ Lowered | ↓ Lowered | No significant change |

| This compound (1.0 mg/kg) | ↓ Lowered | ↓ Lowered | No significant change |

| T3 (1.0 mg/kg) | ↓ Lowered | ↓ Lowered | No significant change |